molecular formula C8H10N2O3 B2656304 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid CAS No. 1351395-65-7

3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

Cat. No. B2656304
CAS RN: 1351395-65-7
M. Wt: 182.179
InChI Key: CQPZNSOWDZTHBE-ONEGZZNKSA-N
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Description

The compound “3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid” is an organic compound that contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains a propan-2-yl (or isopropyl) group and a prop-2-enoic acid (or acrylic acid) group.

Scientific Research Applications

Anti-inflammatory and Anti-thrombotic Properties

1,3,4-Oxadiazole derivatives have been studied for their anti-inflammatory properties. A study demonstrated that certain compounds exhibited potent anti-inflammatory activity both in vitro and in vivo. These compounds also showed significant roles in enhancing clotting time in an in-vivo rat model. The in-silico study of these compounds revealed higher docking scores and impressive inhibitory potential against COX-2, suggesting their potential use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated for their ability to inhibit corrosion in mild steel in sulphuric acid environments. Physicochemical and theoretical studies indicated that these compounds form a protective layer on the steel surface, suggesting their application in corrosion prevention (Ammal et al., 2018).

Antibacterial Activity

Certain oxadiazole derivatives, synthesized from fatty acid hydrazides, have shown good antimicrobial activity against bacteria like E. coli. These findings indicate the potential application of these compounds in antibacterial treatments (Banday et al., 2010).

Urease Inhibition

Novel indole-based oxadiazole scaffolds have been developed and found to be potent inhibitors of the urease enzyme. These molecules have shown competitive inhibition with low Ki values and are considered valuable in therapeutic agent design (Nazir et al., 2018).

Safer Anti-inflammatory and Analgesic Agents

Fenbufen-based oxadiazole derivatives have been synthesized and tested for their anti-inflammatory and analgesic actions. Some of these compounds exhibited significant activity with low ulcerogenic action, indicating their potential as safer therapeutic agents (Husain et al., 2009).

Liquid-Crystalline Applications

Oxadiazole derivatives have been used in the formation of liquid-crystalline structures, particularly in the fixation of multilayered structures. This suggests their application in materials science and nanotechnology (Kishikawa et al., 2008).

Antifungal Activities

Several oxadiazole compounds synthesized from long-chain alkanoic and alkenoic acids have demonstrated potent inhibitory action against various fungal strains, indicating their potential in antifungal treatments (Rauf et al., 2008).

properties

IUPAC Name

(E)-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPZNSOWDZTHBE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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